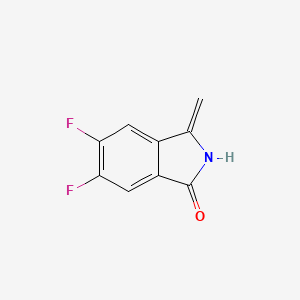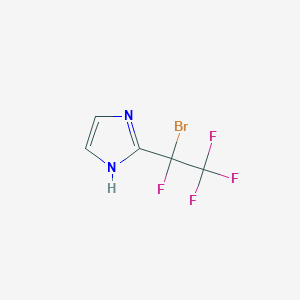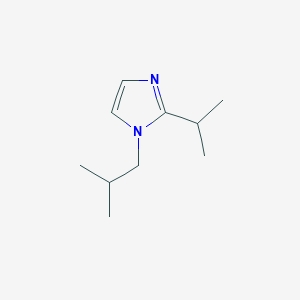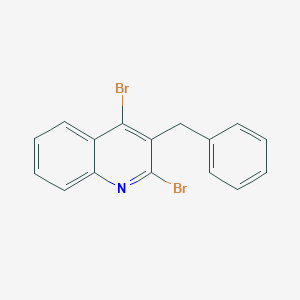
3-Benzyl-2,4-dibromoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-2,4-dibromoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, organic synthesis, and material science. The presence of bromine atoms at the 2 and 4 positions, along with a benzyl group at the 3 position, imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2,4-dibromoquinoline typically involves the bromination of quinoline derivatives. One common method is the bromination of 3-benzylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or acetic acid. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzyl-2,4-dibromoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation at the benzylic position to form benzyl alcohol or benzaldehyde derivatives.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
- Substituted quinoline derivatives
- Benzyl alcohol or benzaldehyde derivatives
- Tetrahydroquinoline derivatives
Aplicaciones Científicas De Investigación
3-Benzyl-2,4-dibromoquinoline has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a pharmacophore in drug design and development.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 3-Benzyl-2,4-dibromoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the quinoline ring can participate in various binding interactions, including hydrogen bonding, π-π stacking, and halogen bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .
Comparación Con Compuestos Similares
- 2,4-Dibromoquinoline
- 3-Benzylquinoline
- 2,4-Dichloroquinoline
Comparison: 3-Benzyl-2,4-dibromoquinoline is unique due to the presence of both bromine atoms and a benzyl group, which enhances its reactivity and biological activity compared to its analogs. The bromine atoms increase the compound’s electrophilicity, making it more susceptible to nucleophilic attacks, while the benzyl group provides additional sites for functionalization .
Propiedades
Fórmula molecular |
C16H11Br2N |
|---|---|
Peso molecular |
377.07 g/mol |
Nombre IUPAC |
3-benzyl-2,4-dibromoquinoline |
InChI |
InChI=1S/C16H11Br2N/c17-15-12-8-4-5-9-14(12)19-16(18)13(15)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Clave InChI |
GYZHNZKOCOXFJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3N=C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B12820980.png)
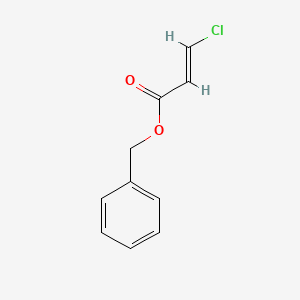
![4-Amino-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12821010.png)

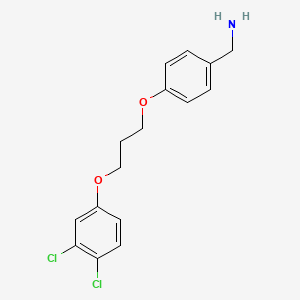
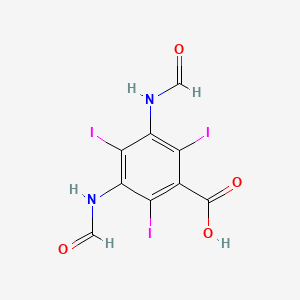

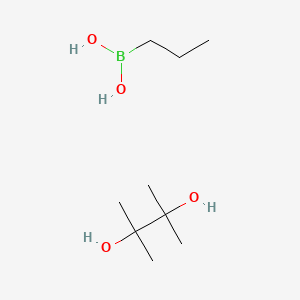
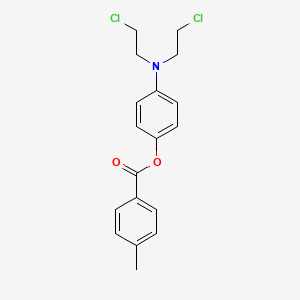
![2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine](/img/structure/B12821067.png)
